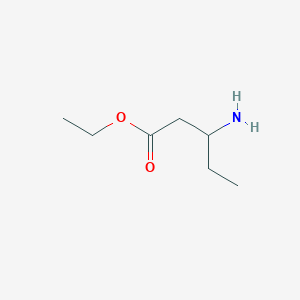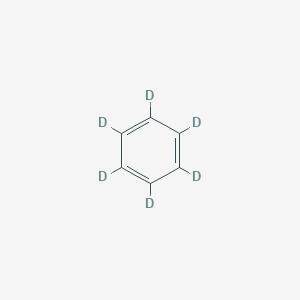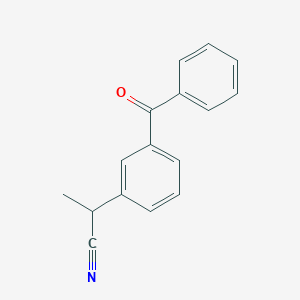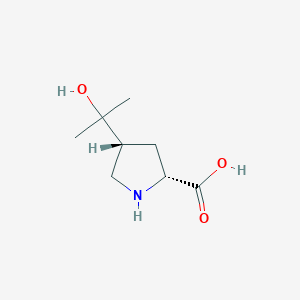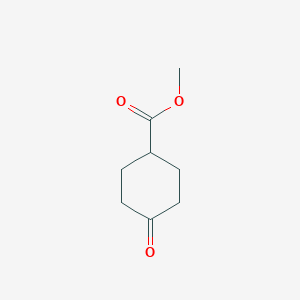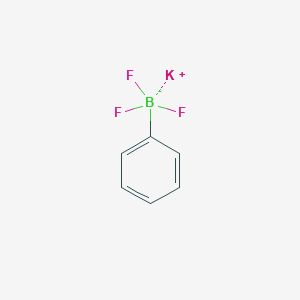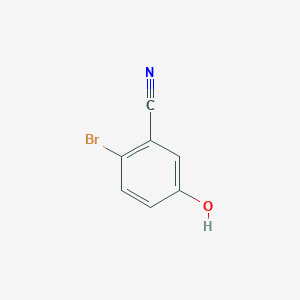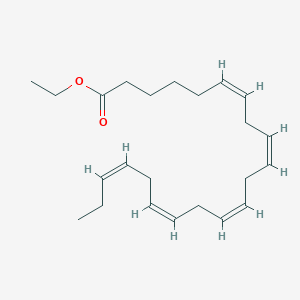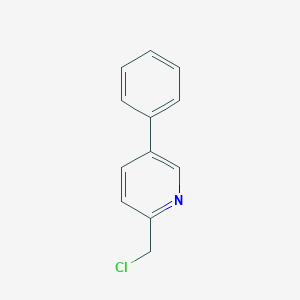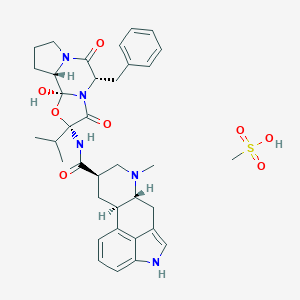
Dihydroergocristine mesylate
Overview
Description
Dihydroergocristine mesylate is a methanesulfonic acid salt of dihydroergocristine, an ergot alkaloid. It is used for the symptomatic treatment of mental deterioration associated with cerebrovascular insufficiency and peripheral vascular disease . This compound is also a component of ergoloid mesylates, a mixture of ergot alkaloid derivatives used as vasodilators and for the treatment of vascular dementia .
Mechanism of Action
Target of Action
Dihydroergocristine mesylate primarily targets γ-secretase , an enzyme that plays a crucial role in the production of amyloid-β peptides . These peptides are associated with the development of Alzheimer’s disease. This compound binds directly to γ-secretase and Nicastrin, another component of the γ-secretase complex, with equilibrium dissociation constants (Kd) of 25.7 nM and 9.8 μM, respectively .
Mode of Action
This compound acts as an inhibitor of γ-secretase . By binding to γ-secretase and Nicastrin, it interferes with the normal function of these enzymes, thereby reducing the production of amyloid-β peptides . This interaction results in a decrease in the accumulation of these peptides, which is beneficial in conditions like Alzheimer’s disease.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amyloidogenic pathway involved in Alzheimer’s disease. This pathway involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, resulting in the production of amyloid-β peptides. By inhibiting γ-secretase, this compound reduces the production of these peptides, potentially slowing the progression of Alzheimer’s disease .
Pharmacokinetics
A study on the pharmacokinetics of this compound in humans revealed the following :
These parameters indicate that this compound is rapidly absorbed and eliminated from the body, with a relatively short half-life.
Result of Action
The primary molecular effect of this compound is the reduction in the production of amyloid-β peptides . On a cellular level, this can lead to a decrease in the formation of amyloid plaques, a hallmark of Alzheimer’s disease. Clinically, this may result in a delay in the progressive mental decline associated with this condition .
Biochemical Analysis
Biochemical Properties
Dihydroergocristine mesylate interacts with several biomolecules. It has been found to have a noncompetitive antagonistic activity in the serotonin receptors as well as a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . It also acts as a direct inhibitor of γ-secretase , which plays a crucial role in the production of amyloid-β peptides, a key factor in Alzheimer’s disease .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to exhibit protective properties to the brain against metabolic effects of ischemia by acting at a cellular level . In Alzheimer’s studies, it has been found to reduce the production of amyloid-β peptides .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various receptors. It exhibits noncompetitive antagonistic activity in the serotonin receptors and has a double partial agonist/antagonist activity in dopaminergic and adrenergic receptors . Furthermore, it acts as a direct inhibitor of γ-secretase .
Temporal Effects in Laboratory Settings
When this compound was orally administered in humans, the peak plasma concentration of 0.28 mcg/l was achieved after 0.46 hours . The modification of this compound in the body is very extensive and it has been observed as an almost complete absence of the unchanged drug .
Metabolic Pathways
The major metabolite of this compound is 8’-hydroxy-dihydroergocristine, which is produced in the liver . This indicates that this compound is involved in metabolic pathways in the liver.
Transport and Distribution
This compound presents a large volume of distribution of 52 l/kg , indicating that it is widely distributed within the body.
Preparation Methods
Dihydroergocristine mesylate is synthesized by the hydrogenation of ergocristine using a Raney nickel catalyst . The resulting dihydroergocristine is then converted into its mesylate form by reacting with methanesulfonic acid in a chloroform solution, followed by precipitation with petroleum ether . The properties of the target mesylate depend on the precipitation conditions, and different forms of the salt can be isolated based on solubility and melting temperatures .
Chemical Reactions Analysis
Dihydroergocristine mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The hydrogenation process used in its synthesis is a form of reduction.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihydroergocristine mesylate has several scientific research applications:
Comparison with Similar Compounds
Dihydroergocristine mesylate is similar to other ergot alkaloids such as dihydroergocornine and dihydroergocryptine, which are also components of ergoloid mesylates . These compounds share similar pharmacological properties, including vasodilatory effects and use in the treatment of vascular dementia . this compound is unique in its specific binding affinity to γ-secretase and its role in reducing amyloid-β peptide production .
List of Similar Compounds
- Dihydroergocornine
- Dihydroergocryptine
- Ergocristine
- Ergoloid mesylates
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXACGZWWVIDGR-SPZWACKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872322 | |
| Record name | Dihydroergocristine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-10-7 | |
| Record name | Dihydroergocristine methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24730-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocristine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocristine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCRISTINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the pharmacokinetics of dihydroergocristine mesylate and its major metabolite?
A1: A study on 12 healthy male volunteers examined the pharmacokinetics of this compound (DHECM) and its primary metabolite, 8'-hydroxy-dihydroergocristine (8'-OH-DHEC), after a single oral dose of 18 mg DHECM. The study found that DHEC reached a peak plasma concentration (Cmax) of 0.28 ± 0.22 µg/L at a median time to peak concentration (Tmax) of 0.46 ± 0.26 hours. The area under the curve (AUC) was 0.39 ± 0.41 µg/Lh, and the terminal elimination half-life was 3.50 ± 2.27 hours. For 8'-OH-DHEC, the Cmax was 5.63 ± 3.34 µg/L at a Tmax of 1.04 ± 0.66 hours. The AUC was 13.36 ± 5.82 µg/Lh with a terminal elimination half-life of 3.90 ± 1.07 hours. []
Q2: Are there any validated analytical methods for quantifying this compound in pharmaceutical formulations?
A2: Yes, several methods have been developed and validated for the analysis of this compound in pharmaceutical products. One study successfully developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of clopamide, this compound, and reserpine in tablet form. [, ] This method utilized caffeine as an internal standard and achieved good separation and quantification of the three compounds. Another study specifically focused on developing an RP-HPLC method for the simultaneous assay of reserpine, clopamide, and this compound in tablets. [] These studies demonstrate the availability of reliable analytical techniques for quality control and research purposes.
Q3: Has the crystal structure of this compound been determined?
A3: Yes, the crystal structure of this compound monohydrate has been determined by X-ray diffraction. [, ] Additionally, crystal structures of related ergot alkaloids, dihydro-α-ergokryptine mesylate and dihydro-β-ergokryptine mesylate, have also been elucidated. These structures provide valuable insights into the three-dimensional conformation of these molecules and can aid in understanding their interactions with biological targets.
Q4: What are the potential applications of this compound in the context of Parkinson's disease research?
A4: Research suggests that this compound could potentially differentiate Parkinson's disease (PD) cell lines from control cell lines through its effects on cellular morphology. [] While the exact mechanism of action remains unclear, this finding suggests that this compound might serve as a valuable tool for identifying cytological signatures associated with specific PD mutations or affected cellular pathways. Further research is needed to fully understand the potential of this compound in PD research.
Q5: How does the solubility of this compound vary?
A5: The solubility of this compound can be influenced by various factors, including the solvent, temperature, and pH. [] Understanding the solubility profile is crucial for developing effective formulations and ensuring optimal drug delivery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


